molecular formula C16H17FN4OS B2364921 N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1170463-91-8

N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2364921
CAS No.: 1170463-91-8
M. Wt: 332.4
InChI Key: JGOVSXMLEROOIO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrrolidinyl-substituted pyrimidine ring, and a thioacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through electrophilic aromatic substitution reactions.

    Formation of the Thioacetamide Moiety: The final step involves the formation of the thioacetamide group through a reaction between a thioester and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide
  • N-(2-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide
  • N-(2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Uniqueness

N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

N-(2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, a pyrrolidine moiety, and a pyrimidine ring. The presence of sulfur in the thioacetamide linkage may contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of various kinases, particularly Trk kinases, which are involved in cell signaling pathways related to cancer and neurodegenerative diseases. The inhibition of these kinases can lead to decreased cell proliferation and survival in cancerous cells .

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have shown that derivatives of pyrimidine compounds exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated potent antiproliferative effects against A431 vulvar epidermal carcinoma cells .
  • Mechanistic Insights : The compound's ability to inhibit Trk kinases suggests a potential mechanism for its anticancer effects. By disrupting signaling pathways critical for tumor growth and survival, it may enhance the efficacy of existing therapies .

Antimicrobial Activity

Recent investigations into similar pyrimidine derivatives have revealed promising antibacterial and antifungal properties. For example, certain pyrrolidine alkaloids showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating variable efficacy depending on the specific microbial strain.

Case Study 1: Anticancer Efficacy

A study focusing on a related compound demonstrated that it effectively reduced tumor size in xenograft models by inhibiting TrkA signaling pathways. This finding supports the hypothesis that this compound may share similar anticancer properties through its action on kinase pathways.

Case Study 2: Antimicrobial Testing

In vitro testing of various pyrimidine derivatives has shown that some compounds exhibit MIC values as low as 4.69 µM against Bacillus subtilis and 16.69 µM against Candida albicans. These results highlight the potential for developing new antimicrobial agents based on this scaffold .

Summary of Biological Activity

Biological ActivityObserved EffectsReferences
AnticancerInhibition of cell proliferation; reduced tumor growth
AntimicrobialSignificant inhibition against Gram-positive/negative bacteria; antifungal activity

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4OS/c17-12-5-1-2-6-13(12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOVSXMLEROOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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